molecular formula C15H16N2O4S B2701677 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine CAS No. 2380174-61-6

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine

Cat. No. B2701677
CAS RN: 2380174-61-6
M. Wt: 320.36
InChI Key: ULXDJXXCVZOXEM-UHFFFAOYSA-N
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Description

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine, also known as AZD5423, is a small molecule drug that has been developed for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. It belongs to the class of drugs known as muscarinic receptor antagonists, which work by blocking the action of acetylcholine on muscarinic receptors in the airways.

Mechanism of Action

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine works by blocking the action of acetylcholine on muscarinic receptors in the airways. Muscarinic receptors are a type of receptor found in smooth muscle cells, including those in the airways. When acetylcholine binds to these receptors, it causes smooth muscle contraction, leading to airway narrowing. By blocking the action of acetylcholine on muscarinic receptors, this compound reduces airway narrowing and improves lung function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its muscarinic receptor blocking activity, this compound has been shown to inhibit the release of inflammatory mediators such as histamine and leukotrienes from mast cells and eosinophils. It has also been shown to reduce the number of eosinophils in the airways, which are a type of white blood cell involved in the inflammatory response. These effects contribute to the anti-inflammatory and bronchodilatory activity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine for lab experiments is its specificity for muscarinic receptors, which allows for targeted manipulation of the airway smooth muscle. However, one limitation is that it may not fully replicate the complex pathophysiology of respiratory diseases, which involve multiple inflammatory pathways and cell types. Additionally, the use of animal models to study this compound may not fully reflect the response in humans.

Future Directions

There are several future directions for research on 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine. One area of interest is the potential for combination therapy with other drugs, such as corticosteroids, to achieve greater efficacy in the treatment of respiratory diseases. Another area of research is the development of more specific muscarinic receptor antagonists, which may have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine involves several steps, starting with the reaction of 3-methoxyphenylsulfonyl chloride with 3-aminopyridine to form 3-(3-methoxyphenylsulfonyl)pyridin-2-amine. This compound is then reacted with 3-azetidinone to form the final product, this compound. The synthesis method has been described in detail in a patent application by AstraZeneca, the company that developed this compound.

Scientific Research Applications

4-[1-(3-Methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine has been the subject of several scientific studies, which have investigated its efficacy and safety in the treatment of respiratory diseases. In a phase II clinical trial, this compound was found to improve lung function in patients with COPD, with a favorable safety profile. Another study showed that this compound was effective in reducing airway hyperresponsiveness in patients with asthma. These studies suggest that this compound has potential as a treatment for respiratory diseases.

properties

IUPAC Name

4-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-13-3-2-4-15(9-13)22(18,19)17-10-14(11-17)21-12-5-7-16-8-6-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDJXXCVZOXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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